2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
The compound “2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid” is a complex organic molecule. Based on its name, it likely contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound . It also seems to have a carboxylic acid group attached to the quinoline ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinoline backbone, with various groups attached at the 2, 4, 6, and 8 positions . The exact structure would depend on the specific locations and orientations of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . Factors such as its size, shape, and the specific functional groups present would all influence its properties .Scientific Research Applications
Photoreleasable Protecting Groups for Carboxylic Acids
The use of dimethylphenacyl chromophores as photoremovable protecting groups for carboxylic acids has been proposed. Direct photolysis of various dimethylphenacyl esters leads to the formation of the corresponding carboxylic acids in almost quantitative yields, highlighting an efficient method for the photodeprotection of carboxylic acids without the necessity of introducing a photosensitizer (Klan, Zabadal, & Heger, 2000).
Synthesis and Chemical Properties
The synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids has been achieved through the reaction of acyl- and aroylpyruvic acids, with a plausible mechanism proposed based on ab initio quantum-chemical calculations. This study provides insights into the chemical behavior and potential applications of substituted quinoline derivatives (D. A. Rudenko et al., 2012).
Conformational Analyses
The conformational analyses of derivatives containing dimethylphenyl groups have been reported, indicating the importance of stereochemistry and molecular conformation in determining the properties and reactivity of these compounds. Such analyses are crucial for the design of molecules with desired biological or chemical properties (W. Nitek et al., 2020).
Anticonvulsant Activity
The design and discovery of N-(2,6-dimethylphenyl)-substituted semicarbazones as anticonvulsants highlight the potential of these compounds in medicinal chemistry. A pharmacophore hybrid approach was used to develop compounds with significant anticonvulsant activity, demonstrating the relevance of dimethylphenyl derivatives in the search for new therapeutic agents (P. Yogeeswari et al., 2005).
Photolabile Protecting Groups
A study on brominated hydroxyquinoline as a photolabile protecting group emphasizes its utility in the controlled release of carboxylic acids upon light exposure. The compound exhibits greater quantum efficiency and sensitivity to multiphoton-induced photolysis than other photolabile groups, making it suitable for applications in vivo (O. Fedoryak & T. M. Dore, 2002).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, affecting their function and leading to various physiological changes .
Mode of Action
This interaction could potentially alter the normal physiological processes in the organism .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as altered gene expression, enzyme activity, and cellular signaling .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, which in turn affects its efficacy and safety profile .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound’s action could lead to various physiological changes in the organism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in biological systems .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-11-5-6-15(13(3)7-11)18-10-17(20(22)23)16-9-12(2)8-14(4)19(16)21-18/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGMBOAHSUGMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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